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Compound of Interest

Compound Name: LY2880070

Cat. No.: B8196068

This guide provides a comprehensive analysis of the clinical trial NCT02632448, which
investigated the safety and efficacy of the CHKL1 inhibitor LY2880070, both as a monotherapy
and in combination with gemcitabine, in patients with advanced or metastatic solid tumors. The
information is intended for researchers, scientists, and professionals in drug development,
offering a structured overview of the available clinical data, experimental protocols, and
relevant biological pathways.

Overview of LY2880070

LY2880070 is an orally available, selective, and ATP-competitive inhibitor of checkpoint kinase
1 (Chk1).[1][2] Chk1 is a crucial serine/threonine kinase involved in cell cycle checkpoint
control and DNA repair.[1][2] By inhibiting Chk1, LY2880070 prevents the repair of damaged
DNA, which can lead to the accumulation of DNA damage, inhibition of cell cycle arrest, and
ultimately, apoptosis in cancer cells.[1][2] This mechanism of action suggests that LY2880070
could have both direct antineoplastic effects and the potential to sensitize tumor cells to DNA-
damaging agents like gemcitabine.[1][2]

Clinical Trial NCT02632448 Design

NCT02632448 was a Phase 1b/2a, open-label, multicenter study designed to evaluate the
safety, efficacy, and pharmacokinetics of LY2880070.[3][4] The trial consisted of multiple parts,
including dose-escalation arms for LY2880070 as a monotherapy and in combination with
gemcitabine, as well as an expansion cohort for specific cancer types.[3]
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Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT02632448 trial,
comparing the monotherapy and combination therapy arms.

Table 1: Pharmacokinetic and Safety Profile of
LY2880070 Monotherapy

Parameter Value Reference

Maximum Tolerated Dose

(MTD) 200 mg BID [5]
Mean Half-life (t%2) 5.35 (= 2.3) hours [5]
AUC (200 mg BID) 3271.4 h-ng/mL [5]
Cmax (200 mg BID) 350.0 ng/mL [5]
Dose-Limiting Toxicities Vomiting, nausea, fatigue [5]

Table 2: Clinical Efficacy of LY2880070 Monotherapy vs.
~ombination T§

Clinical Objective Patient
Treatment Arm . . Reference
Benefit Rate Responses Population
LY2880070 16% (Stable 5 cases of stable  Advanced/Metast
Monotherapy Disease) disease atic Cancer
1 Partial
LY2880070 + o500 Response, 7 Advanced/Metast
0
Gemcitabine cases of stable atic Cancer
disease

Table 3: Outcomes in the Metastatic Pancreatic
Adenocarcinoma (PDAC) Expansion Cohort (LY2880070
+ Gemcitabine)
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Parameter Value Reference
Number of Patients 11 [61[7]
Drug-Related Grade 3 Adverse )

36% (4 patients) [61[7]
Events
Objective Radiological

0 [61[8]
Responses
Median Time to

3.2 months [6][8]

Discontinuation

Experimental Protocols
LY2880070 Monotherapy Dosing Regimen

In the monotherapy dose-escalation arm, patients with advanced or metastatic cancers
received LY2880070 orally in 21-day cycles.[5] The study explored multiple ascending doses,
with the maximum tolerated dose determined to be 200 mg administered twice daily (BID).[5] A
400 mg once-daily (QD) dose was not well-tolerated due to adverse events correlated with the
maximum plasma concentration (Cmax), such as nausea, vomiting, and fatigue.[5] The BID
dosing schedule maintained a similar total daily exposure (AUC) while lowering the Cmax,
thereby improving tolerability.[5]

LY2880070 in Combination with Gemcitabine

In the combination arm, LY2880070 was administered with gemcitabine to patients with
advanced or metastatic cancer.[3][9] The recommended Phase 2 dose was established at 50
mg of LY2880070 BID on days 2-6, 9-13, and 16-20, in combination with 100 mg/m? of
gemcitabine administered intravenously on days 1, 8, and 15 of a 21-day cycle.[6][8]

Patient-Derived Organoid Modeling

For the metastatic pancreatic adenocarcinoma cohort, pre-treatment tumor biopsies were
obtained to generate patient-derived organoid cultures.[6][8] These organoids were used for in
vitro drug sensitivity testing and biomarker analysis. The cultures were exposed to graded
concentrations of LY2880070, gemcitabine, or the combination for 24 hours to assess
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treatment-induced upregulation of replication stress and DNA damage biomarkers such as
pKAP1, pRPA32, and y-H2AX.[6][8]
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Caption: Mechanism of action of LY2880070 in inhibiting the DNA damage response pathway.
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Caption: Workflow for the in vitro analysis of LY2880070 and gemcitabine using patient-derived
organoids.

Comparison and Alternatives
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The primary alternative and combination agent investigated in NCT02632448 was the
nucleoside analog gemcitabine, a standard-of-care chemotherapy for several cancers,
including pancreatic cancer. The rationale for the combination is that gemcitabine induces DNA
damage, which is then potentiated by the inhibition of Chk1l-mediated DNA repair by
LY2880070.

The clinical trial data indicates that while the combination of LY2880070 and gemcitabine was
tolerable at the determined doses, it did not demonstrate significant clinical activity in a heavily
pre-treated metastatic pancreatic cancer population.[6][8] No objective radiological responses
were observed in this cohort.[6][8] However, there was a modest clinical benefit rate of 25% in
the broader advanced/metastatic cancer population, which included one partial response in a

patient with ovarian cancer.[3][9]

Interestingly, the in vitro studies using patient-derived organoids from two pancreatic cancer
patients showed strong sensitivity to the gemcitabine/LY2880070 combination.[6][8] This
suggests that while the drug combination can be effective at a cellular level, translating this
efficacy to clinical benefit in patients may be challenging, potentially due to factors such as drug
delivery, tumor microenvironment, or acquired resistance mechanisms in heavily treated
patients.[6][8]

In conclusion, the NCT02632448 trial provided valuable insights into the safety,
pharmacokinetics, and preliminary efficacy of the Chk1 inhibitor LY2880070. While the
monotherapy and combination therapy showed limited clinical activity in the studied
populations, the discrepancy between in vitro and in vivo results highlights the complexities of
translating preclinical findings to clinical outcomes and underscores the need for further
research into predictive biomarkers and patient selection strategies for Chk1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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